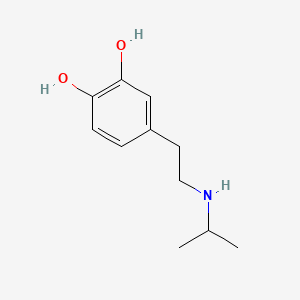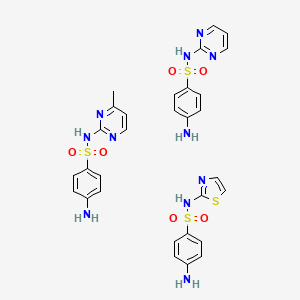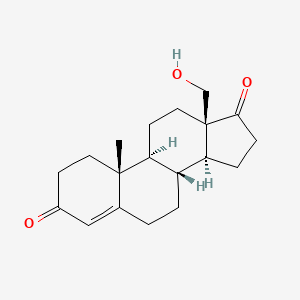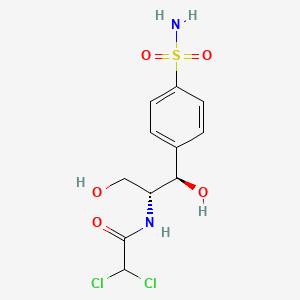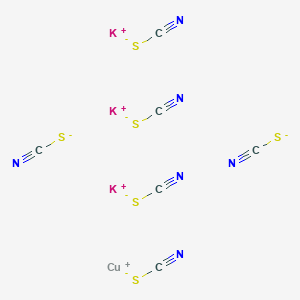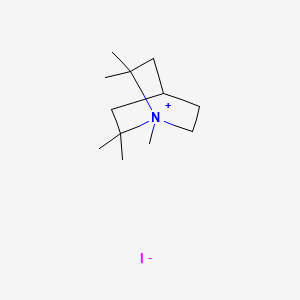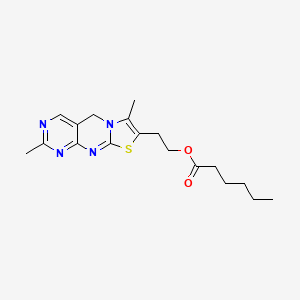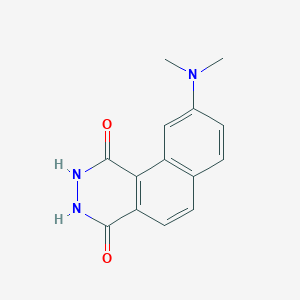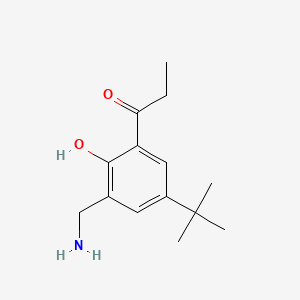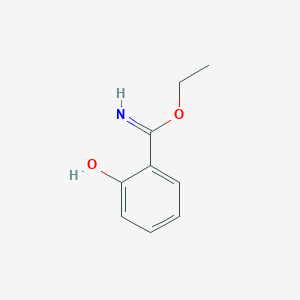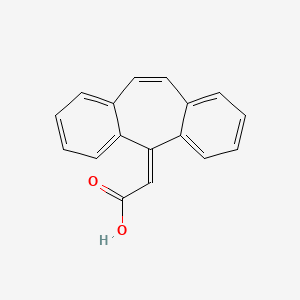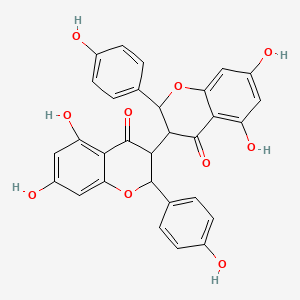
Chamaejasmin
Descripción general
Descripción
Chamaejasmina es un compuesto biflavonoide natural aislado de las raíces de la planta Stellera chamaejasme L., que se distribuye ampliamente en el norte y suroeste de China. Este compuesto ha llamado la atención por sus diversas propiedades farmacológicas, que incluyen actividades anticancerígenas, antiinflamatorias y antimicrobianas .
Mecanismo De Acción
La chamaejasmina ejerce sus efectos a través de múltiples mecanismos:
Anticancerígeno: Induce la apoptosis en las células cancerosas al activar las vías de caspasa y aumentar la relación Bax/Bcl-2.
Antiinflamatorio: La chamaejasmina modula las vías inflamatorias al inhibir la producción de citoquinas proinflamatorias y reducir el estrés oxidativo.
Antimibrobiano: Disuelve las membranas celulares microbianas e inhibe el crecimiento de diversas bacterias y hongos.
Análisis Bioquímico
Biochemical Properties
Chamaejasmin plays a crucial role in biochemical reactions, particularly in its interaction with tubulin proteins. It has been shown to increase the expression of β-tubulin, which is essential for microtubule formation and stability . This interaction is characterized by strong hydrophobic effects between the core templates of this compound and the hydrophobic surface of the tubulin active site . Additionally, this compound has been observed to inhibit the expression of Bcl-2 and induce the expression of Bax, leading to the disruption of the outer mitochondrial membrane and the release of cytochrome c .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been shown to induce apoptosis in several human cancer cell lines, including MCF-7, A549, SGC-7901, HCT-8, HO-4980, Hela, HepG2, PC-3, LNCap, Vero, and MDCK . The compound influences cell function by arresting the cell cycle in the G2/M phase and inducing apoptosis via a reactive oxygen species (ROS)-mediated mitochondria-dependent pathway . Furthermore, this compound has been reported to cause DNA damage and cell cycle arrest in the G0/G1 phase .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound specifically interacts with the active site of β-tubulin, inhibiting its polymerization and leading to the disruption of microtubule dynamics . This interaction results in the inhibition of cell proliferation and the induction of apoptosis. Additionally, this compound inhibits the expression of Bcl-2 and induces the expression of Bax, promoting the release of cytochrome c from the mitochondria and triggering the apoptotic pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability in vitro, maintaining its biological activity over extended periods . Long-term exposure to this compound has been associated with increased DNA damage and apoptosis in cancer cells . The degradation of this compound and its metabolites over time can also influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert potent anticancer effects without significant toxicity . At higher doses, the compound can induce toxic effects, including increased DNA damage and apoptosis . Threshold effects have been observed, where the efficacy of this compound reaches a plateau at certain concentrations, beyond which no additional benefits are observed .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to affect metabolic flux and metabolite levels, particularly in cancer cells . This compound’s interaction with β-tubulin and its inhibition of microtubule polymerization play a crucial role in its metabolic effects . Additionally, the compound’s influence on the expression of Bcl-2 and Bax proteins further impacts cellular metabolism and apoptotic pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s hydrophobic nature facilitates its interaction with cellular membranes, allowing for efficient transport and accumulation within cells . This compound’s localization within cells is influenced by its binding to tubulin proteins and its interaction with mitochondrial membranes .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and mitochondria. The compound’s interaction with tubulin proteins directs it to the cytoskeleton, where it disrupts microtubule dynamics . Additionally, this compound’s influence on the expression of Bcl-2 and Bax proteins targets it to the mitochondria, where it induces apoptosis through the release of cytochrome c . Post-translational modifications and targeting signals further regulate the subcellular localization and activity of this compound.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La chamaejasmina se puede sintetizar mediante diversas reacciones químicas que involucran precursores flavonoides. Un método común implica el acoplamiento oxidativo de dos unidades de flavonoides. La reacción generalmente requiere un catalizador, como un complejo metálico, y se lleva a cabo bajo condiciones controladas de temperatura y presión .
Métodos de Producción Industrial: La producción industrial de chamaejasmina implica la extracción del compuesto de las raíces de Stellera chamaejasme L. Las raíces se secan, se muelen y se someten a extracción con solventes utilizando solventes como metanol o etanol. El extracto se purifica luego utilizando técnicas cromatográficas para aislar la chamaejasmina .
Análisis De Reacciones Químicas
Tipos de Reacciones: La chamaejasmina experimenta varias reacciones químicas, que incluyen:
Oxidación: La chamaejasmina se puede oxidar para formar quinonas y otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir la chamaejasmina en sus formas reducidas, que pueden tener diferentes actividades biológicas.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como borohidruro de sodio y hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Se pueden utilizar varios reactivos, incluidos los halógenos y los agentes alquilantes, para reacciones de sustitución.
Productos Principales: Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas y moléculas de chamaejasmina sustituidas con actividades biológicas alteradas .
Aplicaciones Científicas De Investigación
Química: La chamaejasmina se utiliza como compuesto modelo para estudiar la química de los biflavonoides y desarrollar nuevos métodos sintéticos.
Biología: Se ha demostrado que modula diversas vías biológicas, lo que la convierte en una herramienta valiosa para estudiar procesos celulares.
Medicina: La chamaejasmina exhibe propiedades anticancerígenas al inducir la apoptosis e inhibir la proliferación celular en diversas líneas celulares cancerosas. .
Comparación Con Compuestos Similares
La chamaejasmina es única entre los biflavonoides debido a sus características estructurales específicas y actividades biológicas. Los compuestos similares incluyen:
Neochamaejasmina C: Otro biflavonoide aislado de Stellera chamaejasme L., que también exhibe propiedades anticancerígenas pero con diferente potencia y mecanismos.
Chamaecromona: Un biflavonoide relacionado con propiedades químicas y biológicas distintas.
La chamaejasmina destaca por su potente actividad anticancerígena y su capacidad para modular múltiples vías biológicas, lo que la convierte en un candidato prometedor para futuras investigaciones y desarrollo .
Propiedades
IUPAC Name |
3-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)29-25(27(37)23-19(35)9-17(33)11-21(23)39-29)26-28(38)24-20(36)10-18(34)12-22(24)40-30(26)14-3-7-16(32)8-4-14/h1-12,25-26,29-36H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQBLQALVMHBKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Chamaejasmin (Neothis compound A) in cancer cells?
A1: [, , ] this compound has demonstrated potent anti-cancer effects in various cancer cell lines, including prostate cancer and osteosarcoma, through multiple mechanisms:
- Cell Cycle Arrest: It inhibits cell cycle progression, particularly at the G1 phase, by suppressing the DNA-binding activities of transcription factors like NFκB and AP-1. This leads to the inhibition of cell cycle regulatory proteins such as cyclin D, proliferating cell nuclear antigen, and nucleolin [].
- Apoptosis Induction: At higher doses, this compound triggers apoptosis through several pathways, including:
- Mitochondrial Pathway: It disrupts mitochondrial membrane potential (ΔΨm), increases the Bax/Bcl-2 ratio, and releases cytochrome c from mitochondria, ultimately activating caspase-9 and caspase-3 [].
- Fas/FasL Pathway: It promotes the aggregation of Fas-procaspase 8-procaspase 3 and p21-procaspase 3 proteins, suggesting the involvement of the Fas-mediated apoptotic pathway [].
Q2: How does this compound (Neothis compound A) impact melanoma cells specifically?
A2: [] this compound exhibits multifaceted effects on melanoma cells, including:
Q3: What is the role of the ROS-dependent ERK1/2/JNK signaling pathway in this compound's antitumor activity?
A3: [] this compound significantly elevates ROS levels and activates the ERK1/2/JNK signaling pathway in HepG2 liver cancer cells. Inhibiting JNK and ERK1/2 with specific inhibitors (SP600125 and PD0325901, respectively) effectively suppresses this compound-induced apoptosis, confirming the crucial role of this pathway in its antitumor activity.
Q4: What is the molecular formula and weight of this compound (Neothis compound A)?
A4: [, ] The molecular formula of this compound is C30H22O10, and its molecular weight is 542.49 g/mol.
Q5: Are there any available spectroscopic data for this compound (Neothis compound A)?
A5: [, ] Yes, the structural characterization of this compound has been extensively studied using various spectroscopic methods, including:
Q6: Is there any research on the stability of this compound (Neothis compound A) under various conditions?
A6: [] While specific data on the stability of this compound under various conditions is limited in the provided research, it is known that processing Stellera chamaejasme L., the plant from which this compound is derived, with milk can reduce the levels of toxic compounds, suggesting a potential impact on the stability and bioavailability of this compound. Further investigation is needed to fully understand its stability profile.
Q7: Does this compound (Neothis compound A) exhibit any catalytic properties?
A7: Based on the provided research, there is no evidence to suggest that this compound possesses inherent catalytic properties.
Q8: Have any computational studies been conducted on this compound (Neothis compound A)?
A8: [] Yes, molecular docking studies have been conducted to investigate the interactions of this compound with specific targets, such as the dengue virus NS1 protein. These studies demonstrated the potential of this compound to block the Asn-130 glycosylation site of NS1, suggesting its potential as an antiviral agent.
Q9: Has molecular docking been employed to understand the interaction of this compound (Neothis compound A) with P-glycoprotein (P-gp)?
A9: [] Yes, molecular docking studies have been performed to investigate the binding of this compound to P-gp. The results showed that this compound has a higher binding affinity to P-gp compared to a known P-gp inhibitor, Lig1 ((S)-5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one), suggesting its potential to modulate P-gp activity.
Q10: Is there any information on the SAR of this compound (Neothis compound A) or its analogues?
A10: [, , , ] While specific SAR studies are limited within the provided research, several observations suggest a relationship between the structure of this compound and its activity:
Q11: Are there any specific formulation strategies mentioned to improve the stability, solubility, or bioavailability of this compound (Neothis compound A)?
A11: [] The provided research primarily focuses on the isolation and characterization of this compound. While specific formulation strategies are not extensively discussed, one study mentions that processing Stellera chamaejasme L. with milk can reduce the levels of toxic substances. This processing technique might indirectly influence the stability and bioavailability of this compound.
Q12: Has the development of a this compound microemulsion been explored, and what is its significance?
A12: [] Yes, a this compound microemulsion has been developed, and it shows promising insecticidal activity against Aphis craccivora and Culex pipiens pallens. This microemulsion formulation exhibits good stability, with its insecticidal activity remaining consistent even after storage at elevated temperatures (54 ± 2 ˚C) for 14 days or at room temperature for 12 months. The microemulsion contains 0.27% of 1,5-diphenyl-1-pentanone, a major insecticidal component of this compound.
Q13: Is there any information available regarding the SHE regulations associated with this compound (Neothis compound A)?
A13: The provided research focuses on the chemical and biological properties of this compound. Specific information regarding SHE regulations associated with this compound is not explicitly addressed in these studies.
Q14: What in vitro assays have been used to evaluate the biological activity of this compound (Neothis compound A)?
A14: [, , , , ] The biological activity of this compound has been extensively investigated using various in vitro assays, including:
Q15: Have any in vivo studies been conducted to assess the efficacy of this compound (Neothis compound A)?
A15: [, , ] Yes, in vivo studies using mouse xenograft models have demonstrated the anti-tumor efficacy of this compound. In a mouse model of murine melanoma, this compound significantly inhibited tumor growth and induced tumor cell apoptosis. Additionally, this compound showed favorable anti-MDR activity in KB and KBV200 cancer cells xenograft mice.
Q16: Is there any information on the potential resistance mechanisms associated with this compound (Neothis compound A)?
A16: The provided research primarily focuses on the biological effects and mechanisms of action of this compound. Specific information regarding resistance mechanisms associated with this compound is not explicitly discussed in these studies.
Q17: What is known about the toxicity and safety profile of this compound (Neothis compound A)?
A17: [, , ] While the provided research does not extensively cover the complete toxicity profile of this compound, certain observations and findings suggest the need for further investigation:
Q18: Are there any specific drug delivery strategies mentioned for this compound (Neothis compound A)?
A18: [] The development of a this compound microemulsion has been explored as a potential strategy to improve its delivery and efficacy as an insecticide.
Q19: Is there any research on using biomarkers to predict the efficacy or monitor the response to treatment with this compound (Neothis compound A)?
A19: The provided research does not specifically address the use of biomarkers for predicting the efficacy or monitoring the treatment response of this compound.
Q20: What analytical techniques have been employed for the isolation, characterization, and quantification of this compound (Neothis compound A)?
A20: [, , , ] A variety of advanced analytical techniques have been utilized in the research, including:
Q21: Is there any information about the environmental impact and degradation of this compound (Neothis compound A)?
A21: The provided research focuses on the chemical and biological properties of this compound. Information regarding its environmental impact and degradation pathways is not available in these studies.
Q22: What are the dissolution and solubility properties of this compound (Neothis compound A)?
A22: The provided research does not provide specific details regarding the dissolution and solubility properties of this compound in different media.
Q23: Have the analytical methods used for this compound (Neothis compound A) analysis been validated?
A23: [, ] Yes, the analytical methods, especially those involving UPLC-MS/MS, employed for the determination of this compound have been rigorously validated according to standard guidelines. These validation procedures typically involve assessing various parameters, including linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability, to ensure the reliability and robustness of the analytical data.
Q24: Is there any information on the quality control measures implemented during the isolation, purification, or analysis of this compound (Neothis compound A)?
A24: While specific quality control measures are not extensively elaborated upon in the provided research, the use of advanced analytical techniques, such as HPLC, UPLC-MS/MS, and HSCCC, coupled with rigorous method validation procedures, suggests an emphasis on maintaining high standards of quality control during the isolation, purification, and analysis of this compound.
Q25: Does this compound (Neothis compound A) induce any immunological responses?
A25: The provided research primarily focuses on the anti-cancer and other biological effects of this compound. Specific information regarding its potential immunogenicity or ability to induce immunological responses is not explicitly addressed in these studies.
Q26: Does this compound (Neothis compound A) interact with any drug transporters?
A26: [, ] Yes, research suggests that this compound can interact with drug transporters, particularly P-glycoprotein (P-gp). Molecular docking studies indicate that this compound exhibits a higher binding affinity to P-gp compared to a known P-gp inhibitor, suggesting its potential to modulate P-gp activity. This interaction could have implications for its absorption, distribution, and elimination in vivo. Further studies are needed to explore its potential interactions with other drug transporters.
Q27: What is the significance of this compound's interaction with MRP2 and BCRP drug transporters?
A27: [] this compound has been found to increase the bioavailability of chamaechromone, another compound coexisting in Stellera chamaejasme L., by inhibiting MRP2 and BCRP drug transporters. These transporters play a crucial role in the efflux of drugs and xenobiotics from cells, and their inhibition by this compound suggests its potential to influence the pharmacokinetics and efficacy of co-administered drugs.
Q28: Are there any studies on the interaction of this compound (Neothis compound A) with drug-metabolizing enzymes?
A28: The provided research does not specifically address the potential of this compound to induce or inhibit drug-metabolizing enzymes.
Q29: Is there any information on the biocompatibility and biodegradability of this compound (Neothis compound A)?
A29: The provided research primarily focuses on the chemical and biological properties of this compound. Specific data on its biocompatibility and biodegradability is not available in these studies.
Q30: Are there any known alternatives or substitutes for this compound (Neothis compound A) in terms of its biological activities?
A30: While the provided research does not directly compare this compound with specific alternatives or substitutes, it does mention the isolation of other bioactive compounds from Stellera chamaejasme L. and related plant species.
Q31: Are there any specific strategies or recommendations for the recycling and waste management of this compound (Neothis compound A) or its byproducts?
A31: The provided research does not specifically address the aspects of recycling and waste management associated with this compound or its byproducts.
Q32: What are some essential research infrastructure and resources for studying this compound (Neothis compound A)?
A32: Advanced research infrastructure and resources are essential for comprehensive studies on this compound. Key resources include:
Q33: What are some of the historical milestones in the research on this compound (Neothis compound A)?
A33: [, , ] Research on this compound has progressed significantly over the years, marked by key milestones:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B1198853.png)
